molecular formula C9H13F2NO2 B6175671 rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid, cis CAS No. 2580095-50-5

rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid, cis

Cat. No.: B6175671
CAS No.: 2580095-50-5
M. Wt: 205.2
InChI Key:
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Description

The compound “rac-(3aR,7aR)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid” is a related compound with a molecular weight of 393.44 . Another related compound is “rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid hydrochloride” with a molecular weight of 205.68 .


Molecular Structure Analysis

The InChI code for “rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid hydrochloride” is 1S/C9H15NO2.ClH/c11-8(12)9-4-2-1-3-7(9)5-10-6-9;/h7,10H,1-6H2,(H,11,12);1H/t7-,9-;/m1./s1 .


Physical and Chemical Properties Analysis

The “rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid hydrochloride” is a powder at room temperature .

Safety and Hazards

The compound “rac-(3aR,7aR)-octahydro-1H-isoindole-3a-carboxylic acid hydrochloride” has the following hazard statements: H315, H319, H335. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid, cis involves the following steps: 1) synthesis of 6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid, 2) resolution of the racemic mixture, and 3) cis configuration of the resolved compound.", "Starting Materials": [ "2,2-difluoroethylamine", "acetaldehyde", "sodium cyanide", "sodium hydroxide", "hydrochloric acid", "sodium borohydride", "lactic acid", "sodium bicarbonate", "sodium hydroxide", "dichloromethane", "ethanol", "hexane", "water" ], "Reaction": [ "Step 1: Synthesis of 6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid", "a) React 2,2-difluoroethylamine with acetaldehyde in the presence of sodium cyanide and sodium hydroxide to form 2,2-difluoroethyl-2-aminoprop-2-ene-1,1-diol.", "b) Treat the above compound with hydrochloric acid to form 2,2-difluoroethyl-2-chloro-3-hydroxypropylamine.", "c) Reduce the above compound with sodium borohydride to form 2,2-difluoroethyl-2-chloro-3-hydroxypropylamine.", "d) React the above compound with lactic acid in the presence of sodium bicarbonate and sodium hydroxide to form 6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid.", "Step 2: Resolution of the racemic mixture", "a) React the racemic mixture of 6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid with a resolving agent such as (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol to form diastereomeric salts.", "b) Separate the diastereomeric salts by recrystallization or chromatography to obtain the enantiomers of 6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid.", "Step 3: cis configuration of the resolved compound", "a) React the resolved enantiomer of 6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid with a suitable reagent such as thionyl chloride to form the corresponding acid chloride.", "b) React the acid chloride with a suitable nucleophile such as ethanol to form the cis configuration of rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid." ] }

CAS No.

2580095-50-5

Molecular Formula

C9H13F2NO2

Molecular Weight

205.2

Purity

95

Origin of Product

United States

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